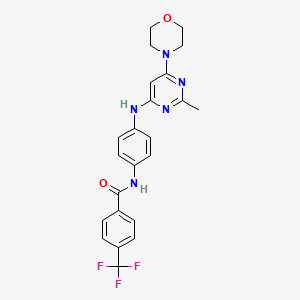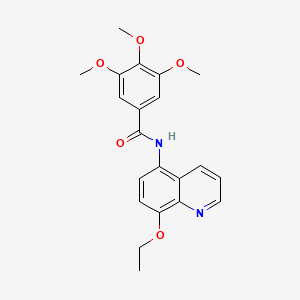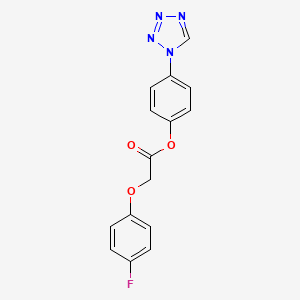
N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions The process may start with the preparation of the morpholinopyrimidine intermediate, followed by its coupling with an aniline derivative
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
類似化合物との比較
Similar Compounds
Similar compounds include other benzamides and pyrimidine derivatives with trifluoromethyl groups. Examples include:
- N-(4-(trifluoromethyl)phenyl)-4-morpholinopyrimidine
- 2-methyl-6-(4-(trifluoromethyl)phenylamino)pyrimidine
Uniqueness
N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C23H22F3N5O2 |
|---|---|
分子量 |
457.4 g/mol |
IUPAC名 |
N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C23H22F3N5O2/c1-15-27-20(14-21(28-15)31-10-12-33-13-11-31)29-18-6-8-19(9-7-18)30-22(32)16-2-4-17(5-3-16)23(24,25)26/h2-9,14H,10-13H2,1H3,(H,30,32)(H,27,28,29) |
InChIキー |
AUIKYDZLBQMSLJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[({1-[(4-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate](/img/structure/B11335696.png)
![N-(4-methoxyphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11335701.png)
![(2E)-3-(2-chlorophenyl)-N-(5,7-diphenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide](/img/structure/B11335706.png)
![N-cyclohexyl-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11335713.png)
![N-(3-chloro-4-methylphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11335716.png)

![3,4,6-trimethyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B11335733.png)

![2-(benzylsulfanyl)-5-[(4-chlorophenyl)sulfanyl]-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B11335742.png)
![Ethyl 2-{[(7-methoxy-1-benzoxepin-4-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11335754.png)

![(2E)-1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-3-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B11335759.png)

![N-(2-bromophenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11335767.png)
